molecular formula C11H17NO4 B2663019 (1R,4S,5R)-rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 615575-80-9

(1R,4S,5R)-rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B2663019
CAS No.: 615575-80-9
M. Wt: 227.26
InChI Key: VGONMHFNYUTBCO-FXQIFTODSA-N
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Description

(1R,4S,5R)-rel-2-Boc-2-azabicyclo[211]hexane-5-carboxylic acid is an organic compound with the molecular formula C11H17NO4 It is a derivative of azabicyclohexane, featuring a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S,5R)-rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as azabicyclo[2.1.1]hexane.

    Protection: The amino group of azabicyclo[2.1.1]hexane is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    Carboxylation: The protected intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to maintain precise control over reaction conditions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,4S,5R)-rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azabicyclohexane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,4S,5R)-rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a scaffold in drug design. Its rigid bicyclic structure can be used to design molecules with specific biological activities.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1R,4S,5R)-rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets. The Boc-protecting group can be selectively removed under acidic conditions, revealing the active amine group. This amine group can then interact with biological targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,4S,5S)-rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
  • (1R,4R,5R)-rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid

Uniqueness

(1R,4S,5R)-rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid is unique due to its specific stereochemistry. The relative configuration of the stereocenters in this compound imparts distinct chemical and biological properties compared to its stereoisomers. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(1R,4S,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-6-4-7(12)8(6)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGONMHFNYUTBCO-BWZBUEFSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1[C@@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615575-74-1
Record name rac-(1R,4S,5S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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